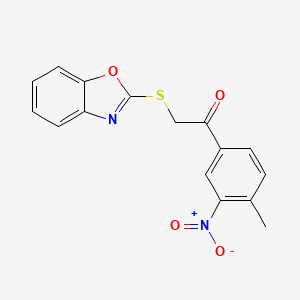
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide, also known as DNFB, is a chemical compound that has been widely used in scientific research. This compound is a derivative of naphthalene and has been used as a hapten to induce contact hypersensitivity in animals. DNFB has also been used as a reagent in organic synthesis and as a fluorescent probe for studying protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide in inducing contact hypersensitivity is not fully understood. It is believed that N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide reacts with proteins in the skin to form hapten-protein complexes that are recognized by the immune system as foreign. This triggers an immune response that leads to the development of contact hypersensitivity.
Biochemical and physiological effects:
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide has been shown to induce contact hypersensitivity in animals. This response is characterized by redness, swelling, and inflammation at the site of exposure. N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide has also been shown to have a cytotoxic effect on some cancer cells, although the mechanism of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide in lab experiments is that it is a well-established model for studying contact hypersensitivity. However, there are limitations to using N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide as a hapten. For example, it can be difficult to control the dose and route of exposure, which can affect the severity of the immune response. Additionally, some animals may not be sensitive to N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide, which can limit the usefulness of this model in certain studies.
Direcciones Futuras
There are several future directions for research involving N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide. One area of interest is understanding the mechanism of action of N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide in inducing contact hypersensitivity. This could lead to the development of new therapies for conditions such as allergic contact dermatitis. Another area of interest is exploring the use of N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide as a fluorescent probe for studying protein-ligand interactions. This could lead to the development of new drugs that target specific proteins in the body. Finally, there is interest in developing new derivatives of N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide that have improved properties for use in lab experiments.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide can be synthesized by reacting 4-fluoro-1-naphthylamine with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide as a yellow solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide has been used in scientific research as a hapten to induce contact hypersensitivity in animals. Contact hypersensitivity is a type of delayed-type hypersensitivity that occurs when an individual is exposed to a chemical that they are sensitized to. N-(2,4-dimethoxyphenyl)-4-fluoro-1-naphthamide has also been used as a reagent in organic synthesis and as a fluorescent probe for studying protein-ligand interactions.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-fluoronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO3/c1-23-12-7-10-17(18(11-12)24-2)21-19(22)15-8-9-16(20)14-6-4-3-5-13(14)15/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAQDMUZMKWBHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C3=CC=CC=C32)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N'-{[(2,4-dichlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5751345.png)
![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)

![3-[(1H-benzimidazol-2-ylmethyl)thio]-5-(2-furyl)-4H-1,2,4-triazol-4-amine](/img/structure/B5751369.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5751372.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

![4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5751400.png)
![2-isonicotinoyl-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B5751406.png)


